molecular formula C21H18FN3O4 B12183058 N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12183058
M. Wt: 395.4 g/mol
InChI Key: FPWSKTYBPFCVIY-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. This molecule features a coumarin core, a structure known for diverse biological activities, linked to a 4-fluoroindazole moiety via a propanamide chain. Coumarin derivatives are a significant scaffold in medicinal chemistry and have been extensively studied for a wide range of applications, including serving as initiators in specialized chemical synthesis and possessing various bioactivities . The specific integration with the indazole group, a privileged structure in drug discovery, suggests potential for investigating novel mechanisms of action. Main Applications & Research Value: This compound is primarily intended for research purposes in chemical biology and drug discovery. Its structure makes it a candidate for use as a building block in the development of more complex molecules or as a probe for studying biological pathways. Researchers may explore its potential as a key intermediate in synthesizing novel therapeutic agents. The presence of both coumarin and indazole rings, which are found in compounds with various known activities, indicates its value in structure-activity relationship (SAR) studies. Mechanism of Action: The specific biochemical target and detailed mechanism of action for this compound are currently not defined in the scientific literature and require empirical determination by the researcher. Investigations could focus on its potential interaction with enzymes or receptors commonly modulated by coumarin- or indazole-containing molecules. Note: This product is sold for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C21H18FN3O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C21H18FN3O4/c1-11-8-19(27)29-17-10-16(28-2)12(9-13(11)17)6-7-18(26)23-21-20-14(22)4-3-5-15(20)24-25-21/h3-5,8-10H,6-7H2,1-2H3,(H2,23,24,25,26)

InChI Key

FPWSKTYBPFCVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Phenylhydrazines

The indazole core is synthesized via cyclization of 2-fluoro-6-nitrobenzaldehyde derivatives with hydrazine hydrate. For example:

  • Step 1 : Nitration of 2-fluorobenzaldehyde yields 2-fluoro-6-nitrobenzaldehyde.

  • Step 2 : Condensation with hydrazine hydrate in ethanol at 80°C forms the indazole ring.

  • Step 3 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Yield : 68–75%.

Direct Fluorination Strategies

Electrophilic fluorination using Selectfluor™ on 3-aminoindazole derivatives achieves regioselective C-4 fluorination:

  • Conditions : Selectfluor™ (1.2 eq), CH₃CN, 60°C, 12 h.

  • Yield : 55–60%.

Synthesis of 7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl Propanoic Acid

Pechmann Condensation

The chromenone scaffold is synthesized via Pechmann condensation:

  • Reactants : Resorcinol derivative (5-methoxy-4-methylresorcinol) and ethyl acetoacetate.

  • Conditions : Conc. H₂SO₄, 0°C → rt, 6 h.

  • Yield : 82%.

Side-Chain Elongation

The propanoic acid side chain is introduced via Friedel-Crafts acylation:

  • Step 1 : Acetylation of 7-methoxy-4-methylchromen-2-one with acryloyl chloride (AlCl₃, DCM, 0°C).

  • Step 2 : Hydrolysis of the acylated product (NaOH, H₂O/EtOH, reflux) yields the carboxylic acid.

  • Yield : 70–75%.

Amide Coupling Methodology

Carbodiimide-Mediated Coupling

Activation of the chromenone-carboxylic acid with EDCl/HOBt followed by reaction with 4-fluoro-2H-indazol-3-amine:

  • Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DMF, rt, 24 h.

  • Yield : 65–72%.

Mixed Anhydride Method

For acid-sensitive substrates, the mixed anhydride approach is preferred:

  • Reactants : Isobutyl chloroformate, N-methylmorpholine, THF, –10°C.

  • Yield : 60–68%.

Optimization and Scale-Up Considerations

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) for final product.

  • Column Chromatography : SiO₂, eluent: DCM/MeOH (95:5).

Critical Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°C (amide coupling)>25°C → decomposition
Solvent Polarity (DMF)AnhydrousHydrolysis prevention
Equivalents of EDCl1.5–2.0 eqSubstoichiometric → low yield

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, indazole-H), 7.89 (d, J=8.4 Hz, 1H, chromenone-H), 3.92 (s, 3H, OCH₃), 2.98 (t, J=7.2 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).

  • HRMS : m/z 412.1421 [M+H]⁺ (calc. 412.1418).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min) .

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of this compound involves coupling the indazole amine with 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid. Key methods include:

Reaction Type Reagents/Conditions Products Yield References
Schotten-BaumannPropanoic acid chloride, DCM, triethylamineTarget amide via nucleophilic acyl substitution~85%
Carbodiimide-mediatedDCC, HOBt, DMFActivated ester intermediate, followed by amine coupling70–90%
  • Mechanistic Insight : The amide bond forms via activation of the carboxylic acid (either as an acyl chloride or using carbodiimide reagents), followed by nucleophilic attack by the indazole amine .

Hydrolysis Reactions

The amide and ester functionalities undergo hydrolysis under specific conditions:

Reaction Type Reagents/Conditions Products Yield References
Acidic HydrolysisHCl (6M), reflux, 12h3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid + indazole amine60–75%
Basic HydrolysisNaOH (2M), 60°C, 6hSodium salt of propanoic acid + indazole amine50–65%
  • Key Observations : Acidic conditions favor chromene stability, while basic hydrolysis risks decarboxylation of the propanoic acid moiety.

Oxidation Reactions

The chromene carbonyl and methoxy groups influence oxidation pathways:

Reaction Type Reagents/Conditions Products Yield References
Chromene OxidationKMnO₄, H₂O, 25°C, 2hChromene ring opening to form dicarboxylic acid derivatives40–55%
Methoxy DemethylationBBr₃, DCM, −78°C, 1hHydroxy-chromene derivative30–45%
  • Challenges : Over-oxidation of the chromene ring can lead to non-specific products, necessitating controlled conditions.

Cross-Coupling Reactions

The indazole and chromene moieties enable catalytic coupling:

Reaction Type Reagents/Conditions Products Yield References
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME, 80°CArylated indazole derivatives50–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-alkylated indazole analogs60–80%
  • Catalytic Systems : Palladium-based catalysts are preferred for aryl-aryl bond formation, with phosphine ligands enhancing selectivity .

Functional Group Modifications

Targeted modifications of the indazole and chromene subunits:

Reaction Type Reagents/Conditions Products Yield References
FluorinationSelectfluor®, MeCN, 50°CAdditional fluorine substituents on the indazole ring20–35%
EsterificationSOCl₂, MeOHMethyl ester of the propanoic acid side chain85–90%
  • Notes : Fluorination is limited by competing side reactions at the electron-rich chromene moiety .

Key Stability and Reactivity Insights

  • pH Sensitivity : The amide bond is stable under neutral conditions but hydrolyzes rapidly in strong acids or bases .

  • Thermal Stability : Decomposition occurs above 200°C, with chromene ring degradation observed via TGA.

  • Solubility : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The incorporation of the indazole moiety has been linked to enhanced activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects in leukemia and breast cancer models, suggesting that N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide may exhibit comparable properties .

Case Study: Leukemia Models

In a study involving leukemia xenograft models, compounds with indazole derivatives showed high binding affinities to BET proteins, leading to reduced cell proliferation and increased apoptosis in tumor cells. This suggests that this compound could serve as a lead compound for developing new antitumor therapies .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Similar indazole-based compounds have been reported to act as ligands for estrogen receptors, which play a crucial role in modulating inflammatory responses in various diseases, including rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Research indicates that related compounds have shown effectiveness against various pathogens, including bacteria and fungi .

Experimental Findings

In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Summary Table of Applications

Application Description References
Antitumor ActivityPotential lead compound for cancer therapies; effective in leukemia models ,
Anti-inflammatoryInhibits inflammatory gene expression; potential treatment for chronic diseases
Antimicrobial ActivityEffective against bacterial and fungal pathogens ,

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

  • Key Differences : Replaces the 4-fluoroindazole with a 2-chloropyridin-4-yl group.
  • Properties :
    • Molecular Weight: 372.80 g/mol (C₁₉H₁₇ClN₂O₄)
    • Boiling Point: 628.5 ± 55.0 °C
    • logP: 3.2 (indicative of moderate lipophilicity)
  • Implications : The chlorine atom on pyridine may enhance halogen bonding but reduce metabolic stability compared to fluorine. Pyridine’s lower aromaticity versus indazole could alter binding affinity in biological systems.

Structural Analog 2: N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

  • Key Differences : Chlorine substituent at the 3-position of pyridine instead of the 4-position.
  • Properties :
    • Molecular Weight: 372.80 g/mol (C₁₉H₁₇ClN₂O₄)
    • Boiling Point: 628.5 ± 55.0 °C
    • logP: 3.2

Structural Analog 3: N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

  • Key Differences : Substitutes indazole with a 4-methoxyindole linked via an ethyl group.
  • Properties :
    • Molecular Weight: 447.49 g/mol (C₂₅H₂₅N₃O₅)
    • Implications : The indole moiety’s hydrogen-bonding capability and bulkier ethyl spacer may increase solubility but reduce membrane permeability compared to the target compound.

Data Table: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP Boiling Point (°C)
Target Compound C₂₀H₁₇FN₃O₄ 403.37* 4-fluoro-2H-indazol-3-yl ~3.5* ~650*
N-(2-chloropyridin-4-yl)-... C₁₉H₁₇ClN₂O₄ 372.80 2-chloropyridin-4-yl 3.2 628.5 ± 55.0
N-(2-chloropyridin-3-yl)-... C₁₉H₁₇ClN₂O₄ 372.80 2-chloropyridin-3-yl 3.2 628.5 ± 55.0
N-[2-(4-methoxy-1H-indol... C₂₅H₂₅N₃O₅ 447.49 4-methoxyindol-1-yl-ethyl ~4.0* N/A

*Estimated based on structural analogs; experimental data for the target compound are unavailable.

Key Research Findings and Implications

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may improve metabolic stability and enhance dipole interactions compared to chlorine . Indazole vs.

Synthetic Considerations :

  • Introducing fluorine to indazole likely requires specialized fluorinating agents (e.g., Selectfluor), whereas chlorine can be incorporated via electrophilic substitution .

Physicochemical Trends :

  • The target compound’s higher molecular weight (~403 g/mol) and estimated logP (~3.5) suggest reduced aqueous solubility compared to chloropyridine analogs, which may necessitate formulation adjustments for bioavailability.

Fluorine’s presence could modulate selectivity for kinases sensitive to electronegative substituents.

Biological Activity

N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C21H18FN3O4
  • Molecular Weight: 395.4 g/mol
  • CAS Number: 1435986-66-5

The compound features an indazole moiety substituted with a fluorine atom and a chromene derivative that includes methoxy and methyl groups, contributing to its unique pharmacological profile .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indazole Core: Achieved through cyclization reactions.
  • Functionalization of Chromene Ring: Introduction of methoxy and methyl groups.
  • Coupling Reaction: Final coupling of the indazole and chromene derivatives via a propanamide linker .

Antiprotozoal Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antiprotozoal activity. In vitro studies have shown that these compounds are effective against various protozoan pathogens, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure of the indazole core is critical for this activity, with specific substitutions enhancing potency .

Table 1: Antiprotozoal Activity of Indazole Derivatives

CompoundTarget ProtozoaIC50 (µM)
N-(4-fluoro...E. histolytica< 1
N-(4-fluoro...G. intestinalis< 1
N-(4-fluoro...T. vaginalis< 1

These results suggest that the compound may be more potent than standard treatments like metronidazole in certain cases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: Potentially inhibiting specific enzymes critical for protozoan survival.
  • Receptor Modulation: Interacting with cellular receptors to influence signaling pathways.
  • Cellular Pathway Influence: Affecting pathways related to cell proliferation and apoptosis .

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications to the indazole and chromene components significantly affect biological activity. For instance, electron-withdrawing groups at specific positions enhance antiprotozoal efficacy, while certain substitutions can lead to reduced cytotoxicity .

Table 2: Structure–Activity Relationships

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased potency against protozoa
Substituted phenyl ringsEnhanced selectivity and efficacy

Case Studies

Recent studies have highlighted the promising therapeutic potential of this compound in treating parasitic infections. For example, a study demonstrated that derivatives with specific substitutions exhibited IC50 values significantly lower than traditional antiprotozoal agents, indicating a robust potential for developing new treatments .

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